molecular formula C9H19O11P B12288880 myo-Inositol, 1-(2,3-dihydroxypropyl hydrogen phosphate) CAS No. 966-66-5

myo-Inositol, 1-(2,3-dihydroxypropyl hydrogen phosphate)

Cat. No.: B12288880
CAS No.: 966-66-5
M. Wt: 334.21 g/mol
InChI Key: BMVUIWJCUQSHLZ-UHFFFAOYSA-N
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Description

Myo-Inositol, 1-(2,3-dihydroxypropyl hydrogen phosphate): is a derivative of myo-inositol, a naturally occurring carbohydrate that plays a crucial role in various biological processes. This compound is characterized by the presence of a phosphate group attached to the inositol ring, which significantly influences its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of myo-inositol, 1-(2,3-dihydroxypropyl hydrogen phosphate) typically involves the phosphorylation of myo-inositol. This can be achieved through the reaction of myo-inositol with phosphoric acid or its derivatives under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity .

Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: : Myo-inositol, 1-(2,3-dihydroxypropyl hydrogen phosphate) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphate group and the hydroxyl groups on the inositol ring .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates, while substitution reactions may produce various inositol derivatives with different functional groups .

Scientific Research Applications

Chemistry: : In chemistry, myo-inositol, 1-(2,3-dihydroxypropyl hydrogen phosphate) is used as a precursor for the synthesis of other inositol derivatives.

Biology: : In biological research, this compound is investigated for its role in cellular signaling and metabolism. It is known to participate in various biochemical pathways and is essential for the proper functioning of cells .

Medicine: : In medicine, myo-inositol, 1-(2,3-dihydroxypropyl hydrogen phosphate) is explored for its potential therapeutic applications. It has been studied for its effects on insulin sensitivity, reproductive health, and neurological functions .

Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals, nutraceuticals, and other specialty chemicals. Its unique properties make it valuable for various applications, including as a stabilizer and emulsifier .

Mechanism of Action

The mechanism of action of myo-inositol, 1-(2,3-dihydroxypropyl hydrogen phosphate) involves its interaction with specific molecular targets and pathways within the cell. It is known to modulate the activity of enzymes involved in inositol metabolism and signaling. This compound can influence various cellular processes, including gene expression, cell growth, and apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dihydroxypropyl (2,3,4,5,6-pentahydroxycyclohexyl) hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O11P/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16/h3-16H,1-2H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVUIWJCUQSHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O11P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801176000
Record name myo-Inositol, mono[(2R)-2,3-dihydroxypropyl hydrogen phosphate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

966-66-5
Record name myo-Inositol, mono[(2R)-2,3-dihydroxypropyl hydrogen phosphate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=966-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name myo-Inositol, mono[(2R)-2,3-dihydroxypropyl hydrogen phosphate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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